3-Fluoroethcathinone, also known as 3-Fluoromethcathinone, is a synthetic compound belonging to the cathinone class of drugs. Cathinones are structurally related to amphetamines and are known for their psychoactive properties. This compound has gained attention due to its stimulant effects and is often associated with recreational use, similar to other designer drugs.
3-Fluoroethcathinone is derived from the natural stimulant cathinone, which is found in the khat plant. It is classified under the broader category of substituted cathinones, which are often referred to as "bath salts" in the context of recreational drug use. The compound is recognized for its potential psychoactive effects and has been studied for its pharmacological properties, particularly its interaction with monoamine transporters.
The synthesis of 3-Fluoroethcathinone typically involves several chemical reactions that may include the fluorination of precursor compounds. While specific methods can vary, common approaches include:
The exact reaction conditions, including temperature and solvent choice, can influence yield and purity.
The molecular formula of 3-Fluoroethcathinone is , with a molar mass of approximately . The compound features a phenethylamine backbone with a ketone functional group and a fluorine atom attached to the ethyl chain.
The structure can be visualized as having a chiral center, which may lead to different enantiomers with varying biological activity.
3-Fluoroethcathinone undergoes various chemical reactions typical for cathinones, including:
These reactions are crucial for understanding both its synthetic pathways and metabolic fate in biological systems.
The mechanism of action for 3-Fluoroethcathinone primarily involves:
Studies have shown that 3-Fluoroethcathinone exhibits higher potency at norepinephrine transporters compared to serotonin transporters, suggesting a profile similar to other stimulant drugs like methamphetamine.
These properties influence how the compound is handled in laboratory settings and its potential applications in research.
While primarily known for its recreational use, 3-Fluoroethcathinone has potential applications in scientific research:
Research into this compound continues to evolve as more data becomes available regarding its pharmacodynamics and long-term effects on health.
3-FEC debuted during a critical shift in the synthetic cathinone market (2010–2015), following the scheduling of first-generation compounds like mephedrone. Key drivers of its proliferation include:
Table 1: Emergence Timeline of Select Fluorinated Cathinones [3] [5] [7]
Year | Event | Market Impact |
---|---|---|
2008 | First reports of 3-FMC/4-FMC in the EU | Established fluorinated cathinones as viable NPS |
2012 | UK class-wide cathinone ban enacted | Surge in next-gen analogs (e.g., 3-FEC) |
2014 | 3-FEC identified in German seizures | Sold as "Lift" in capsules with caffeine |
2015 | EMCDDA adds 3-FEC to monitoring list | Confirmed presence in 8 EU member states |
3-FEC’s core structure derives from methcathinone (ephedrone), with two strategic modifications:
A. N-Alkyl Substitution:
Replacement of methcathinone’s N-methyl group with an ethyl moiety (─CH₂CH₃) extends the alkyl chain. This elevates lipophilicity (Log P = 1.8 vs. 1.2 for methcathinone) and prolongs dopamine transporter (DAT) inhibition [1] [10].
B. Fluorine Positional Isomerism:
The meta-fluorine substitution distinguishes 3-FEC from its isomers:
Table 2: Structural and Physicochemical Properties of Ethcathinone Isomers [1] [8] [10]
Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Log P |
---|---|---|---|---|
3-Fluoroethcathinone | meta-F | C₁₁H₁₄FNO | 195.24 | 1.82 |
2-Fluoroethcathinone | ortho-F | C₁₁H₁₄FNO | 195.24 | 1.79 |
4-Fluoroethcathinone | para-F | C₁₁H₁₄FNO | 195.24 | 1.85 |
Methcathinone (reference) | N-methyl, unsubstituted | C₁₀H₁₃NO | 163.22 | 1.24 |
Analytical Challenges: Differentiation requires advanced techniques:
The control of 3-FEC exemplifies tensions between reactive legislation and agile NPS innovation:
A. Scheduling Milestones:
B. Analytical and Jurisdictional Gaps:
Table 3: Global Regulatory Status of 3-FEC and Analogues [5] [7]
Jurisdiction | Regulatory Mechanism | Coverage of 3-FEC | Loopholes Exploited |
---|---|---|---|
United Kingdom | Generic Definition (MDA 1971) | Controlled since 2012 | Initial exemption of N-ethyl group |
European Union | Risk Assessment → Scheduling | Listed in 2015 (EWS) | Delayed control (≥18 months) |
United States | Federal Analog Act (1986) | Variable by state | Requires proof of human use |
Japan | Class-wide Cathinone Ban (2014) | Controlled | None (preemptive control) |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6